![molecular formula C41H73F3N8O11 B1513466 (2S)-2-[2-[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(4S,7S)-7-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-2,9-dimethyl-5,6-dioxodecan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid CAS No. 1163243-88-6](/img/structure/B1513466.png)
(2S)-2-[2-[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(4S,7S)-7-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-2,9-dimethyl-5,6-dioxodecan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
描述
The compound (2S)-2-[2-[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(4S,7S)-7-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-2,9-dimethyl-5,6-dioxodecan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and functional groups
准备方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations occur efficiently.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
相似化合物的比较
This compound can be compared with other similar compounds based on its structure and functional groups. Similar compounds may include those with analogous core structures or functional groups, such as other amino acid derivatives or peptides. The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can influence its reactivity and biological activity.
List of Similar Compounds::- (2S)-2-amino-4-methylpentanoic acid
- (2S,3S)-1-[(2R)-1-oxopropan-2-yl]amino-3-methyl-1-oxopentan-2-yl
- (4S,7S)-7-[[2-amino-4-methylpentanoyl]amino]-2,9-dimethyl-5,6-dioxodecan-4-yl
属性
IUPAC Name |
(2S)-2-[2-[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(4S,7S)-7-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-2,9-dimethyl-5,6-dioxodecan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N8O9.C2HF3O2/c1-14-24(12)32(47-46-31(23(10)11)39(55)56)38(54)42-25(13)35(51)45-30(22(8)9)37(53)44-28(17-21(6)7)34(50)33(49)27(16-20(4)5)43-29(48)18-41-36(52)26(40)15-19(2)3;3-2(4,5)1(6)7/h19-28,30-32,46-47H,14-18,40H2,1-13H3,(H,41,52)(H,42,54)(H,43,48)(H,44,53)(H,45,51)(H,55,56);(H,6,7)/t24-,25+,26-,27-,28-,30-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPDKLRUJCDCMP-AFAMYAHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)N)NNC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)N)NN[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73F3N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746689 | |
| Record name | N-[(2S,3S)-2-{2-[(1S)-1-Carboxy-2-methylpropyl]hydrazinyl}-3-methylpentanoyl]-D-alanyl-N-{(4S,7S)-7-[(L-leucylglycyl)amino]-2,9-dimethyl-5,6-dioxodecan-4-yl}-L-valinamide--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163243-88-6 | |
| Record name | N-[(2S,3S)-2-{2-[(1S)-1-Carboxy-2-methylpropyl]hydrazinyl}-3-methylpentanoyl]-D-alanyl-N-{(4S,7S)-7-[(L-leucylglycyl)amino]-2,9-dimethyl-5,6-dioxodecan-4-yl}-L-valinamide--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


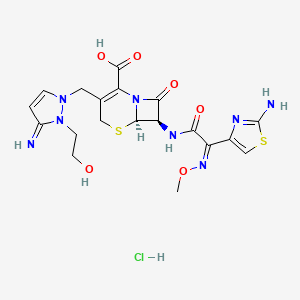
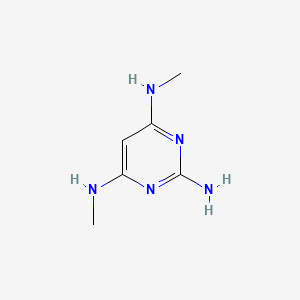
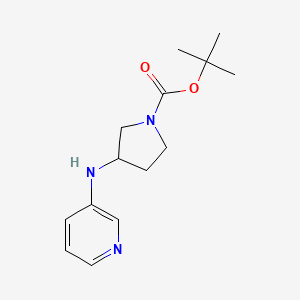
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)
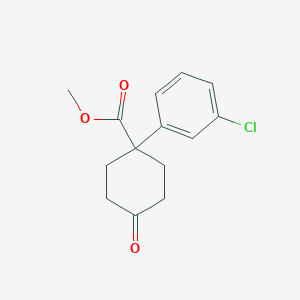
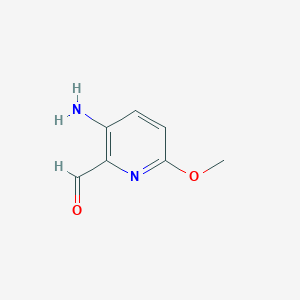
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
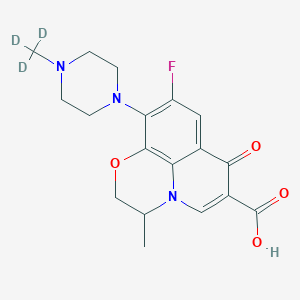
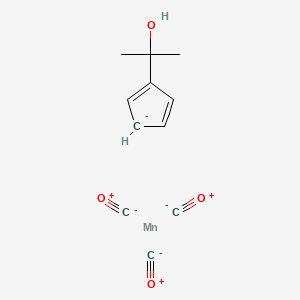
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
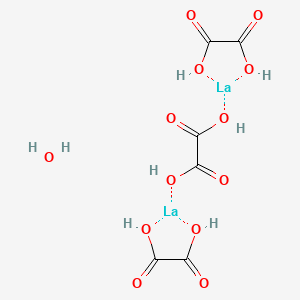
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)
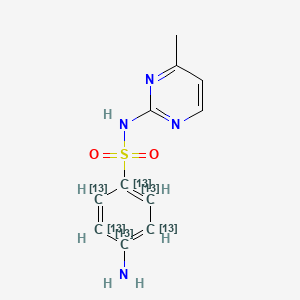
![Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane](/img/structure/B1513440.png)
